2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
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Overview
Description
2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide is a synthetic organic compound belonging to the class of thienopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Thienopyrimidine Core: The thienopyrimidine core is synthesized through a cyclization reaction involving a thiophene derivative and a suitable amine. This step often requires the use of a strong acid catalyst and elevated temperatures.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the thienopyrimidine core under basic conditions.
Acetamide Formation: The final step involves the formation of the acetamide moiety through an amidation reaction, typically using an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienopyrimidine derivatives.
Scientific Research Applications
2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide has shown promise in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as an antitumor agent with significant activity against various cancer cell lines.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes involved in cellular processes. For instance, it has been shown to inhibit EZH2, an enzyme that plays a crucial role in the epigenetic regulation of gene expression . By inhibiting EZH2, the compound can induce apoptosis in cancer cells and inhibit their migration and proliferation .
Comparison with Similar Compounds
Similar Compounds
Tazemetostat: Another EZH2 inhibitor with a similar thienopyrimidine core.
Thieno[3,2-d]pyrimidine Derivatives: A class of compounds with structural similarities and potential antitumor activity.
Uniqueness
2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide stands out due to its specific structural modifications, which enhance its binding affinity and selectivity for EZH2. These modifications contribute to its potent antitumor activity and low toxicity profile .
Biological Activity
The compound 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects supported by recent research findings.
The chemical structure of the compound can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C15H21N3O2S2 |
Molecular Weight | 339.476 g/mol |
IUPAC Name | This compound |
InChI Key | OZJLEFNAODPYPQ-UHFFFAOYSA-N |
Synthesis
The synthesis of thienopyrimidine derivatives typically involves multi-step organic reactions. Common steps include:
- Formation of the Thienopyrimidine Core: Cyclization of starting materials under acidic or basic conditions.
- Introduction of Functional Groups: Utilizing nucleophilic substitution reactions to introduce various substituents.
- Final Assembly: Coupling reactions to form the complete molecular structure.
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications on the pyrimidine ring enhance activity against various bacterial strains, including resistant strains like MRSA and VRE . The mechanism often involves inhibition of critical enzymes such as dihydrofolate reductase (DHFR), which is essential for DNA biosynthesis .
Antifungal Properties
The compound has also been evaluated for antifungal activities. A study highlighted that electron-withdrawing groups on the N-phenyl acetamide ring significantly enhance antifungal efficacy . The structure's lipophilicity contributes to its ability to penetrate fungal cell membranes effectively.
Anticancer Potential
Thienopyrimidines are recognized for their anticancer properties due to their ability to inhibit key enzymes involved in DNA replication and repair. The compound's structure suggests potential activity against various cancer cell lines through mechanisms such as enzyme inhibition and induction of apoptosis .
Case Studies
- Antimicrobial Efficacy: A study reported the synthesis of several thienopyrimidine derivatives and their evaluation against a panel of bacteria and fungi. Compounds with specific substitutions demonstrated enhanced activity compared to standard antibiotics .
- Anticancer Activity: In vitro studies on cancer cell lines revealed that certain derivatives exhibited cytotoxic effects at low concentrations, suggesting a promising lead for further development in cancer therapeutics .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Targeting enzymes critical for nucleotide biosynthesis.
- Cell Membrane Disruption: Enhanced lipophilicity allows better membrane penetration.
- Apoptosis Induction: Triggering programmed cell death in cancerous cells.
Properties
IUPAC Name |
2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-3-21-17(23)16-14(8-9-24-16)20-18(21)25-11-15(22)19-10-13-6-4-12(2)5-7-13/h4-9H,3,10-11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCVDMCARAFHPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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